REACTION_CXSMILES
|
[Si]([O:8][CH:9]([C:14]1([CH2:18][CH2:19][CH2:20][CH3:21])[CH2:17][CH2:16][CH2:15]1)CCCO)(C(C)(C)C)(C)C.[Si]([O:29]C(C1(CCCC)CCC1)CCC=O)(C(C)(C)C)(C)C.C(Cl)(=O)C(Cl)=O.CS(C)=O.CCN(CC)CC.Cl>CO.C(Cl)Cl.[Pd]>[CH2:18]([C:14]1([C:9]([OH:8])=[O:29])[CH2:17][CH2:16][CH2:15]1)[CH2:19][CH2:20][CH3:21]
|
Name
|
EtOAc hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
EtOAc Hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
Intermediate 15.7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-{[tert-Butyl(dimethyl)silyl]oxy}-4-(1-butylcyclobutyl)butan-1-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(CCCO)C1(CCC1)CCCC
|
Name
|
Intermediate 15.6
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
340 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
Intermediate 15.8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-{[tert-Butyl(dimethyl)silyl]oxy}-4-(1-butylcyclobutyl)butanalde-hyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(CCC=O)C1(CCC1)CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
intermediate 15.7
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 30 mm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a celite pad
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product (1.91 g) was used in the next step without further purification
|
Type
|
TEMPERATURE
|
Details
|
to warm to −40° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0° C. over 1 hr
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
After extraction with DCM (3×50 mL)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
afforded of the crude product, which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |